Viaminate

Vue d'ensemble

Description

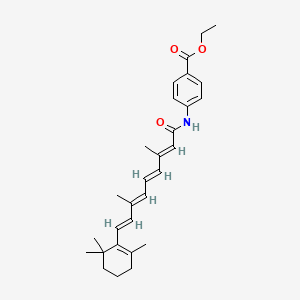

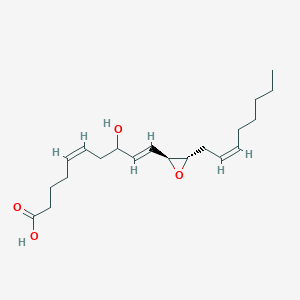

Viaminate, also known as this compound, is a useful research compound. Its molecular formula is C29H37NO3 and its molecular weight is 447.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de l'acné et santé de la peau

Viaminate a été utilisé cliniquement pour le traitement de l'acné. Il contribue à réguler la différenciation et la prolifération des kératinocytes, inhibe la kératinisation, réduit la sécrétion de sébum et régule les fonctions immunitaires et anti-inflammatoires . Son mécanisme thérapeutique implique l'inhibition des voies TLR2/NF-κB et MAPK, qui sont cruciales dans la réponse inflammatoire de l'acné .

Modulation de la réponse inflammatoire

Des recherches indiquent que this compound peut améliorer l'inflammation induite par Propionibacterium acnes dans l'acné en désactivant les voies NF-κB et MAPK médiées par TLR2 . Cela suggère sa possible application dans la modulation des réponses inflammatoires au-delà des affections dermatologiques.

Régulation de la kératinisation

This compound a montré des effets régulateurs significatifs sur le métabolisme des acides gras et les voies de kératinisation cellulaire. Ceci est particulièrement pertinent dans les conditions où une kératinisation anormale est un problème, telles que certains types d'ichtyose ou de kératose .

Contrôle de la sécrétion de sébum

En réduisant la sécrétion de sébum, this compound pourrait être bénéfique dans l'étude et le traitement des troubles caractérisés par une production excessive de sébum, comme la dermatite séborrhéique .

Influence du transcriptome sur les tissus cutanés

L'impact de this compound sur le transcriptome des tissus cutanés suggère qu'il pourrait avoir des applications plus larges dans les études génétiques liées à la santé et aux maladies de la peau .

Prolifération et différenciation cellulaires

La capacité du médicament à réguler la différenciation et la prolifération des cellules épithéliales indique son utilisation potentielle dans la recherche sur les processus de croissance cellulaire, ce qui pourrait s'étendre aux études sur le cancer .

Régulation de la cascade S100A8/S100A9-MAPK

La régulation par this compound de la cascade S100A8/S100A9-MAPK dans les cellules HaCat indique son rôle possible dans les études liées à ces protéines et voies, qui sont impliquées dans divers processus inflammatoires et néoplasiques .

Développement potentiel de médicaments anti-inflammatoires

Compte tenu de ses effets sur les principales voies inflammatoires, this compound pourrait servir de composé modèle dans le développement de nouveaux médicaments anti-inflammatoires .

Mécanisme D'action

Target of Action

Viaminate, a retinoic acid derivative developed in China, primarily targets Toll-like receptor 2 (TLR2) in the body . TLR2 is a key player in the immune response and inflammation, making it a crucial target in the treatment of acne .

Mode of Action

this compound interacts with TLR2 and inhibits its downstream pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This inhibition results in a decrease in the proliferation and inflammatory response of keratinocytes .

Biochemical Pathways

this compound significantly regulates fatty acid metabolism and cellular keratinization pathways . By inhibiting the TLR2-mediated NF-κB and MAPK pathways, this compound reduces inflammation and keratin overproduction, which are common symptoms of acne .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

this compound’s action results in significant improvements in symptoms of acne, including ear redness, epidermal thickening, inflammatory reaction, keratin overproduction, subcutaneous oil, and triglyceride accumulation . It achieves this by inhibiting the proliferation and inflammatory response of keratinocytes .

Safety and Hazards

Orientations Futures

While Viaminate has been clinically used for acne treatment, its potential molecular mechanism has not yet been fully elucidated . Therefore, future research could focus on further elucidating the molecular mechanisms of this compound, particularly its effects on fatty acid metabolism and cellular keratinization pathways .

Analyse Biochimique

Biochemical Properties

Viaminate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of ornithine decarboxylase, which is involved in the polyamine biosynthesis pathway . This inhibition reduces the potential for tumorigenesis in the skin. Additionally, this compound interacts with toll-like receptor 2 (TLR2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), thereby modulating inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It regulates keratinocyte cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and modulates immune and anti-inflammatory functions . In human keratinocytes, this compound attenuates the proliferation and inflammatory response induced by Propionibacterium acnes, primarily through the inhibition of the TLR2-mediated NF-κB and MAPK pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits TLR2, which in turn deactivates the downstream NF-κB and MAPK pathways . This inhibition reduces the expression of inflammatory cytokines and other mediators involved in acne pathogenesis. Additionally, this compound downregulates the expression of S100A8 and S100A9 genes, which are involved in the MAPK pathway, further inhibiting keratinocyte proliferation and keratinization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and has a shelf life of up to four years . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, including sustained inhibition of keratinocyte proliferation and inflammatory responses over a 30-day treatment period . Prolonged use has been associated with hepatotoxicity in some cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of acne, this compound was administered at low (1.7 mg/kg), medium (5 mg/kg), and high (15 mg/kg) doses . The results showed a dose-dependent reduction in symptoms such as ear redness, epidermal thickening, and inflammatory reactions. High doses of this compound have been associated with adverse effects, including hepatotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of fatty acid metabolism and cellular keratinization pathways . It interacts with enzymes such as ornithine decarboxylase and modulates the activity of the MAPK pathway . These interactions result in changes in metabolic flux and metabolite levels, contributing to its therapeutic effects in acne treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the skin, where it exerts its therapeutic effects. The distribution of this compound within tissues is influenced by its binding to cellular receptors and transport proteins, which facilitate its localization to target sites .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus of keratinocytes, where it interacts with TLR2 and other signaling molecules . The localization of this compound is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments, ensuring its effective action in modulating cellular processes .

Propriétés

IUPAC Name |

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-FSDIUQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318689 | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-71-7 | |

| Record name | Viaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboethoxyphenyl)retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)

![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)

![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)

![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)

![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)